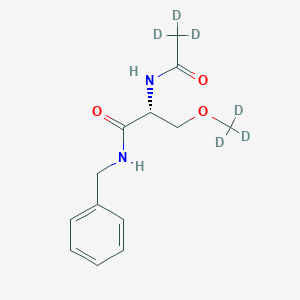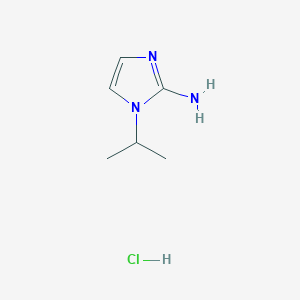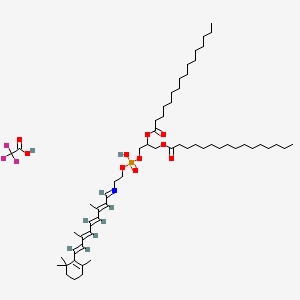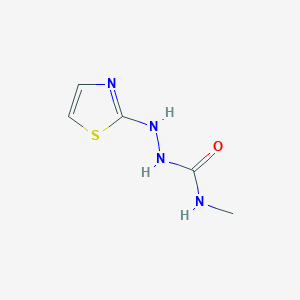
Lacosamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacosamide-d6 is a deuterated analog of lacosamide, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in pharmacokinetics and metabolic stability. This compound is of interest in both clinical and research settings due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lacosamide-d6 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is the catalytic hydrogenation of lacosamide in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lacosamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include various deuterated analogs and derivatives of lacosamide, which can be further analyzed for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Lacosamide-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lacosamide in biological samples.
Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic drugs and formulations
Wirkmechanismus
Lacosamide-d6 exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting normal neuronal function. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levetiracetam: Another antiepileptic drug used to treat partial-onset seizures.
Lamotrigine: Used for the treatment of epilepsy and bipolar disorder.
Carbamazepine: Commonly used for epilepsy and neuropathic pain
Uniqueness
Lacosamide-d6 is unique due to its deuterium substitution, which can lead to improved metabolic stability and reduced side effects. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances slow inactivation, providing a distinct mechanism of action .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
(2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
VPPJLAIAVCUEMN-GMGXQYKBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)








![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
